molecular formula C20H22ClN3O3S B2487763 N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1216714-09-8

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

Cat. No. B2487763
M. Wt: 419.92
InChI Key: XORVYTCOXHGSPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H22ClN3O3S and its molecular weight is 419.92. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Benzothiazole derivatives have shown significant potential as medicinal agents, with applications ranging from anti-inflammatory and analgesic agents to anticancer and antimicrobial activities. For instance, novel heterocyclic compounds derived from visnagenone and khellinone exhibited cyclooxygenase inhibition and demonstrated analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, benzothiazole analogs were synthesized and identified as promising antibacterial agents against common bacterial strains, showing non-cytotoxic concentrations against mammalian cells, which could have implications for developing new antimicrobial drugs (Palkar et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives have also been explored for their potential as corrosion inhibitors, offering protection against steel corrosion in acidic environments. This application is critical for extending the life of metal structures and components in industrial settings. The corrosion inhibition efficiency of certain benzothiazole derivatives was significantly higher compared to previously reported inhibitors, demonstrating both physical and chemical adsorption onto metal surfaces (Hu et al., 2016).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal properties of benzothiazole derivatives have been a subject of research, with several compounds displaying promising activity against a range of bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi. For example, new pyridine derivatives with benzothiazole moieties showed variable and modest activity against investigated bacterial and fungal strains, highlighting the potential for these compounds in antimicrobial therapy (Patel, Agravat, & Shaikh, 2011).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S.ClH/c1-22(2)9-10-23(20-21-15-5-3-4-6-18(15)27-20)19(24)14-7-8-16-17(13-14)26-12-11-25-16;/h3-8,13H,9-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORVYTCOXHGSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC4=C(C=C3)OCCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

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